N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-(2-Methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methylbenzyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl substituent at the N2 position. The oxalamide core (N1,N2-oxalylbis(amide)) is a structural motif widely explored in medicinal chemistry due to its versatility in hydrogen bonding and conformational rigidity, which enhances target binding affinity .
The thiophene sulfonyl group in the N2 substituent likely enhances metabolic stability and solubility compared to simpler alkyl or aryl groups, as sulfonyl moieties are known to resist hydrolysis and improve bioavailability . The 1,3-oxazinan ring introduces conformational constraints that may influence receptor binding specificity.
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-6-2-3-7-15(14)12-20-18(23)19(24)21-13-16-22(9-5-10-27-16)29(25,26)17-8-4-11-28-17/h2-4,6-8,11,16H,5,9-10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJLYVDFAWYZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the oxazinan ring and sulfonyl group, suggest diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 437.5 g/mol. The compound features a complex arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₅S₂ |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 872986-95-3 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on oxazinonaphthalene derivatives have shown notable antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .
Mechanism of Action :
The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is critical for disrupting mitotic processes in cancer cells, thereby inducing apoptosis.
Antimicrobial Activity
Preliminary evaluations suggest that the compound may also possess antimicrobial properties. The presence of the thiophenesulfonyl group is believed to enhance interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism. Further studies are necessary to elucidate the specific pathways and targets involved.
Case Studies
- Cytotoxicity Evaluation : A study evaluating a series of oxazinan derivatives demonstrated that compounds with similar structures induced significant cytotoxic effects in vitro. The most potent compounds were analyzed for their ability to induce cell cycle arrest and apoptosis in resistant cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to tubulin. These studies indicated favorable interactions within the colchicine-binding site, supporting its potential as an antitumor agent .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and biological activities of the target compound with related oxalamides:
Metabolic and Toxicological Profiles
- In contrast, N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) undergoes rapid ester hydrolysis, indicating substituent-dependent metabolic pathways .
- 16.100, 16.101) exhibit high safety margins (>33 million) due to low exposure levels in food applications .
Research Implications and Gaps
- Activity Prediction : The thiophene sulfonyl group may confer antiviral or anti-inflammatory properties, akin to thiazole-containing oxalamides in HIV entry inhibition .
- Data Gaps : Direct pharmacological data (e.g., IC50, solubility) for the target compound are absent in available literature. Comparative studies using in vitro assays (e.g., TAS1R1/TAS1R3 receptor activation) are needed.
- Safety: EFSA’s evaluation of S336’s NOEL (100 mg/kg/day) provides a benchmark for future toxicological studies on the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
